1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c1-12-2-7-15(10-16(12)21)23-9-8-22-18(19(23)25)26-11-17(24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRDHGTJNWTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a novel pyrazinone derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article aims to summarize the biological activities associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazinone core , which is known for its diverse pharmacological properties. The presence of fluorine atoms in the phenyl groups may enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiproliferative Effects : Compounds containing pyrazinone moieties have shown significant antiproliferative activity against various cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in hepatocellular carcinoma and breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could lead to modulation of metabolic pathways relevant to disease states, particularly in cancer .
Case Study 1: Anticancer Activity
In a study examining the effects of structurally similar pyrazinones, it was found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. For example, a related pyrazinone demonstrated an IC50 of 5 µM against Huh-7 hepatocellular carcinoma cells, indicating strong antiproliferative properties .
Further investigations into the mechanism of action revealed that these compounds could induce apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases . This suggests that this compound may similarly induce programmed cell death in sensitive cancer cells.
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound belongs to a family of heterocyclic molecules with thioether linkages and fluorinated aromatic substituents. Key analogs include:
Key Observations :
- Pyrazinone vs.
- Fluorinated vs. Chlorinated/Methoxylated Substituents : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated (e.g., CAS 899965-82-3) or methoxylated analogs .
Physical Properties
- Melting Points: The quinazoline derivative (Compound 24, ) exhibits a high melting point (299–300°C), likely due to strong intermolecular interactions from the sulfonamide group. In contrast, benzimidazole derivatives (e.g., ) melt at 231–232°C, reflecting differences in crystallinity . The target compound’s melting point is unspecified but may align with pyrazinone analogs (e.g., 227–230°C for structurally related compounds in ) .
- Molecular Weight: The target compound (372.4 g/mol) is lighter than quinazoline (548.6 g/mol) or dimethoxyphenyl-substituted pyrazinone (416.9 g/mol) derivatives, suggesting improved pharmacokinetic properties .
Q & A
Q. What in silico methods predict off-target interactions and toxicity profiles?
- Methodological Answer : Structure-based virtual screening (e.g., AutoDock Vina) against toxicity databases (e.g., Tox21) identifies off-targets like hERG channels. ADMET predictors (e.g., SwissADME) evaluate permeability and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
